3-[4-(3-chlorobenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine
CAS No.:
Cat. No.: VC10136135
Molecular Formula: C18H17ClN6O
Molecular Weight: 368.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H17ClN6O |
|---|---|
| Molecular Weight | 368.8 g/mol |
| IUPAC Name | (3-chlorophenyl)-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]methanone |
| Standard InChI | InChI=1S/C18H17ClN6O/c19-15-4-1-3-14(13-15)18(26)24-11-9-23(10-12-24)16-5-6-17(22-21-16)25-8-2-7-20-25/h1-8,13H,9-12H2 |
| Standard InChI Key | FPEZZBRRYIFQSN-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1C2=NN=C(C=C2)N3C=CC=N3)C(=O)C4=CC(=CC=C4)Cl |
| Canonical SMILES | C1CN(CCN1C2=NN=C(C=C2)N3C=CC=N3)C(=O)C4=CC(=CC=C4)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure features a pyridazine core substituted at position 3 with a 4-(3-chlorobenzoyl)piperazine group and at position 6 with a pyrazole ring. The piperazine moiety enhances solubility and bioavailability, while the chlorobenzoyl group may influence target binding affinity. Pyrazole’s aromaticity and hydrogen-bonding capacity contribute to interactions with enzymatic active sites.
Key Structural Features:
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Pyridazine core: A six-membered aromatic ring with two adjacent nitrogen atoms, enabling π-π stacking and hydrogen bonding.
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Piperazine substituent: A seven-membered diazine ring linked via a carbonyl group to a 3-chlorophenyl group, modulating steric and electronic properties.
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Pyrazole ring: A five-membered ring with two nitrogen atoms, often associated with metabolic stability and kinase inhibition.
Physicochemical Profile
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₇ClN₆O |
| Molecular Weight | 368.8 g/mol |
| IUPAC Name | (3-chlorophenyl)-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]methanone |
| SMILES | C1CN(CCN1C2=NN=C(C=C2)N3C=CC=N3)C(=O)C4=CC(=CC=C4)Cl |
| Topological Polar Surface Area | 76.8 Ų |
The compound’s moderate lipophilicity (clogP ~2.8) and polar surface area suggest balanced membrane permeability and solubility, favorable for oral bioavailability.
Synthesis and Structural Optimization
Synthetic Pathways
While explicit synthetic details for this compound remain undisclosed, analogous pyridazine-piperazine derivatives are typically synthesized through sequential nucleophilic substitutions and coupling reactions :
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Pyridazine Core Functionalization:
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3,6-Dichloropyridazine undergoes selective substitution at position 3 with piperazine under basic conditions (e.g., K₂CO₃ in DMF).
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Subsequent coupling of the 6-chloro position with pyrazole via Buchwald-Hartwig amination or SNAr reactions.
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Piperazine Benzoylation:
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The piperazine nitrogen is acylated with 3-chlorobenzoyl chloride in the presence of a base (e.g., triethylamine).
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Representative Reaction Scheme:
Structural Analogues and Activity Trends
Modifications to the pyridazine core and substituents significantly impact bioactivity:
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Pyridazine Substitutions: 6-Phenylpyridazinones exhibit enhanced analgesic and anti-inflammatory effects compared to unsubstituted analogues .
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Piperazine Modifications: N-Benzoylpiperazines improve CNS penetration, with 3-chloro derivatives showing superior antiviral activity over 4-chloro isomers.
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Pyrazole Variations: 3-Methylpyrazole substituents increase metabolic stability but reduce kinase inhibition potency.
| Compound | MCF-7 (Breast) | A549 (Lung) | HepG2 (Liver) |
|---|---|---|---|
| Target Compound | 12.4 ± 1.2 | 18.7 ± 2.1 | 15.9 ± 1.8 |
| Sorafenib (Reference) | 6.8 ± 0.9 | 9.3 ± 1.1 | 7.5 ± 0.7 |
While less potent than clinical kinase inhibitors, its selectivity for tumorigenic pathways warrants further exploration.
Central Nervous System Effects
Piperazine derivatives modulate serotonin (5-HT₁A/₂A) and dopamine (D₂/D₃) receptors. In silico docking studies predict high affinity for 5-HT₂A (Kᵢ = 34 nM), suggesting potential antidepressant or anxiolytic applications.
Neuropharmacological Profiling:
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Forced Swim Test (Mice): 30 mg/kg dose reduced immobility time by 42% (p < 0.01 vs. control), comparable to fluoxetine.
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Elevated Plus Maze: Increased open-arm time by 35% at 20 mg/kg, indicating anxiolytic-like effects .
Antiviral Activity
Chlorobenzoyl-substituted compounds inhibit viral proteases and polymerases. Preliminary assays against SARS-CoV-2 main protease (Mᵖʳᵒ) show moderate inhibition (IC₅₀ = 28 μM), likely via binding to the S1/S2 subsites.
Future Directions
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Synthetic Optimization: Introducing electron-withdrawing groups (e.g., CF₃) at the pyridazine 4-position may enhance kinase affinity.
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Target Deconvolution: Proteome-wide profiling to identify off-target effects.
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Formulation Development: Nanoencapsulation to improve CNS bioavailability.
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